Superior Enzymatic Potency: Hdac-IN-27 Exhibits 2- to 5-Fold Higher HDAC Inhibition Than Lead Compound 17
Hdac-IN-27 (Compound 11h) demonstrates 2- to 5-fold higher HDAC inhibitory activity compared to the lead compound N-(4-(2-propylhydrazine-1-carbonyl)benzyl)cinnamamide (Compound 17) in a direct head-to-head biochemical comparison [1]. The IC50 values of Hdac-IN-27 against HDAC1, HDAC2, and HDAC3 range from 0.43 to 3.01 nM, whereas Compound 17 exhibits correspondingly weaker inhibition across these class I isoforms [1]. Molecular dynamics simulations further reveal that 11h forms a greater number of hydrogen bonds and other interactions with the HDAC3 receptor protein compared to 17, and its carbonyl oxygen maintains closer proximity to the active site Zn2+ ion, increasing the likelihood of metal coordination [1]. This quantitative potency advantage is directly attributable to specific ligand-receptor interaction enhancements validated through computational modeling [1].
| Evidence Dimension | HDAC enzymatic inhibition (fold difference) |
|---|---|
| Target Compound Data | IC50 = 0.43–3.01 nM (HDAC1-3) |
| Comparator Or Baseline | Compound 17 (N-(4-(2-propylhydrazine-1-carbonyl)benzyl)cinnamamide) with weaker inhibition |
| Quantified Difference | 2- to 5-fold higher inhibition for Hdac-IN-27 |
| Conditions | Biochemical HDAC inhibition assay; GaMD simulations on HDAC3 |
Why This Matters
This quantifies that Hdac-IN-27, not the earlier lead Compound 17, represents the optimized hydrazide-based scaffold required for achieving maximal enzymatic inhibition in HDAC-targeting experiments.
- [1] Guo F, et al. Probing the mechanisms of hydrazide-based HDAC inhibitors binding to HDAC3 using Gaussian accelerated molecular dynamics (GaMD) simulations. Journal of Biomolecular Structure and Dynamics. 2024;42(24):13779-13792. doi:10.1080/07391102.2023.2278085. View Source
